

cost-performance analysis of Grubbs 1st and 2nd generation catalysts

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Compound of Interest

Compound Name: Grubbs Catalyst 2nd Generation

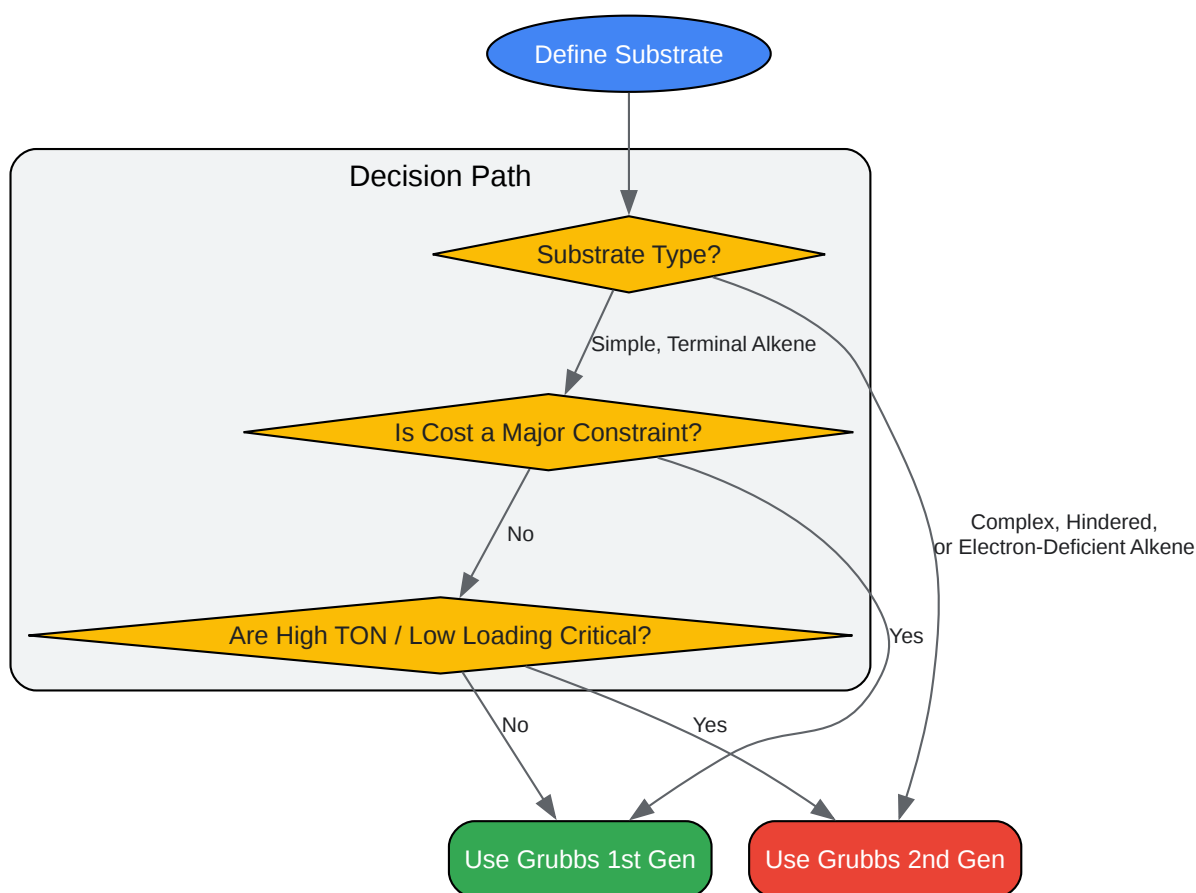
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Structural and Mechanistic Differences

The primary distinction between the first-generation (G1) and second-generation (G2) Grubbs catalysts lies in their ligand architecture, which directly influences their stability and reactivity. The G1 catalyst features two tricyclohexylphosphine (PCy₃) ligands bound to the ruthenium center.^{[1][2]} In the G2 catalyst, one of these PCy₃ ligands is replaced by a more strongly donating and bulkier N-heterocyclic carbene (NHC) ligand, typically 1,3-bis(2,4,6-trimethylphenyl)-imidazolidinylidene (SIMes) or its unsaturated analogue (IMes).^{[1][3][4]}

This substitution has profound mechanistic implications. The NHC ligand in G2 catalysts enhances thermal stability and increases the lability of the remaining phosphine ligand.^{[3][4]} While G1 catalysts tend to initiate faster through phosphine dissociation, the G2 catalysts, once initiated, exhibit a much higher affinity for the olefin substrate and are less prone to deactivation, leading to greater overall activity and broader substrate scope.^{[4][5]}



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